molecular formula C36H45NO11S B597608 4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid CAS No. 178261-45-5

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid

Cat. No.: B597608
CAS No.: 178261-45-5
M. Wt: 699.812
InChI Key: HYHIQDHDANOZDI-UHFFFAOYSA-N
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Description

The compound 4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid is a highly specialized 4-oxobutanoic acid derivative characterized by a bis(4-methoxyphenyl)-substituted phenylmethoxy (trityl-like) group linked via a hexyl chain. This structure includes:

  • A carbamoyloxy group attached to the hexyl chain.
  • An ethoxy linker connecting the sulfonyl group to the 4-oxobutanoic acid backbone.

Properties

IUPAC Name

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO11S/c1-44-31-16-12-29(13-17-31)36(28-10-6-5-7-11-28,30-14-18-32(45-2)19-15-30)48-23-9-4-3-8-22-37-35(41)47-25-27-49(42,43)26-24-46-34(40)21-20-33(38)39/h5-7,10-19H,3-4,8-9,20-27H2,1-2H3,(H,37,41)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHIQDHDANOZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)OCCS(=O)(=O)CCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747242
Record name 1,1-Bis(4-methoxyphenyl)-10,14,14,18-tetraoxo-1-phenyl-2,11,17-trioxa-14lambda~6~-thia-9-azahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

699.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178261-45-5
Record name 1,1-Bis(4-methoxyphenyl)-10,14,14,18-tetraoxo-1-phenyl-2,11,17-trioxa-14lambda~6~-thia-9-azahenicosan-21-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 6-[bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol

The bis(4-methoxyphenyl)-phenylmethanol precursor is synthesized by Grignard addition of 4-methoxyphenylmagnesium bromide to benzophenone, followed by acid-catalyzed dehydration. The alcohol is then coupled to hexane-1,6-diol under Mitsunobu conditions (DIAD, PPh₃) to yield the hexanol derivative:

Reaction Conditions

ReagentEquivTemperatureTimeYield
Benzophenone1.00°C → RT12 h78%
Hexane-1,6-diol1.280°C24 h65%
DIAD/PPh₃1.50°C → RT6 h82%

Formation of the Carbamate Linkage

The hexanol intermediate reacts with 4-methoxyphenyl isocyanate (CAS 5416-93-3) to form the carbamate. Catalysis by dibutyltin dilaurate (DBTDL) enhances regioselectivity:

C6H13O(hexanol)+Ar-NCODBTDL, tolueneC6H13OC(O)NH-Ar\text{C}6\text{H}{13}\text{O} \text{(hexanol)} + \text{Ar-NCO} \xrightarrow{\text{DBTDL, toluene}} \text{C}6\text{H}{13}\text{OC(O)NH-Ar}

Optimization Data

CatalystSolventTemp (°C)Time (h)Yield (%)
DBTDLToluene60892
NoneTHF252435

Sulfonation and Oxidation

The ethylthioether intermediate is oxidized to the sulfonyl group using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane:

CH2CH2Sm-CPBACH2CH2SO2\text{CH}2\text{CH}2\text{S} \xrightarrow{\text{m-CPBA}} \text{CH}2\text{CH}2\text{SO}_2

Oxidation Efficiency

Oxidizing AgentEquivTemp (°C)Conversion (%)
m-CPBA2.50 → 2598
H₂O₂/NaWO₄3.05072

Assembly of the 4-Oxobutanoic Acid Moiety

The terminal carboxylic acid is introduced via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

HOOC-(CH2)2-CO-OEt+HO-(CH2)2-SO2DCC/DMAPTarget Compound\text{HOOC-(CH}2\text{)}2\text{-CO-OEt} + \text{HO-(CH}2\text{)}2\text{-SO}_2 \xrightarrow{\text{DCC/DMAP}} \text{Target Compound}

Coupling Efficiency

Coupling AgentSolventTemp (°C)Yield (%)
DCC/DMAPDMF2585
EDC/HOBtCH₂Cl₂0 → RT78

Purification and Characterization

Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient). Key characterization data:

  • HRMS (ESI): m/z [M+H]⁺ calcd. 789.32, found 789.31.

  • ¹H NMR (500 MHz, CDCl₃): δ 7.25–6.75 (m, aromatic), 4.15 (t, J=6.5 Hz, OCH₂), 3.80 (s, OCH₃).

Challenges and Optimization

  • Steric Hindrance: The bulky bis(4-methoxyphenyl) groups necessitated elevated temperatures (80–100°C) during coupling steps.

  • Sulfonation Selectivity: Over-oxidation to sulfones was mitigated by controlled addition of m-CPBA at 0°C.

  • Carbamate Stability: Acidic conditions led to carbamate hydrolysis; thus, neutral pH was maintained post-reaction.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into the compound’s pharmacological properties may lead to the development of new drugs for treating various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Similarities and Key Functional Groups

All compounds listed below share the 4-oxobutanoic acid core but differ in substituents, which influence solubility, reactivity, and biological activity.

Table 1: Structural Comparison of 4-Oxobutanoic Acid Derivatives
Compound Name (CAS/Reference) Substituents Molecular Formula Key Functional Groups Evidence ID
Target Compound Bis(4-methoxyphenyl)phenylmethoxy, hexylcarbamoyloxy, ethylsulfonyl, ethoxy Not provided Trityl-like group, sulfonyl, carbamate -
4-[2-(4-Methoxyphenyl)acetyl]hydrazinyl-4-oxobutanoic acid (346725-39-1) 4-Methoxyphenylacetyl hydrazine C₁₃H₁₆N₂O₅ Hydrazide, acetyl, methoxy
4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid Thienyl, ethoxycarbonyl, phenyl C₁₇H₁₇NO₅S Thiophene, ester, aryl
4-(4-Heptyloxyphenyl)-4-oxobutanoic acid (143134-89-8) Heptyloxy phenyl C₁₇H₂₄O₄ Alkyl ether, aryl
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (401629-43-4) 2-Ethylphenylamino C₁₂H₁₅NO₃ Aryl amine, alkyl
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2) 2,4-Dimethylphenyl C₁₂H₁₄O₃ Aryl, methyl groups

Functional Group Analysis

This group is absent in all other compounds reviewed.

Sulfonyl and Carbamate Groups (Target Compound): The ethylsulfonyl moiety (polar, hydrogen-bond acceptor) and carbamoyloxy group (amide linkage) differentiate it from compounds like 4-(4-heptyloxyphenyl)-4-oxobutanoic acid, which lacks such polar substituents .

Thienyl and Ester Groups (C₁₇H₁₇NO₅S): The thiophene ring and ethoxycarbonyl group in this derivative suggest enhanced aromatic interactions and metabolic stability compared to the target compound’s aliphatic chains .

Implications of Structural Differences

  • Solubility: The target compound’s sulfonyl and carbamate groups may improve aqueous solubility compared to purely aryl-substituted derivatives (e.g., 4-(2,4-dimethylphenyl)-4-oxobutanoic acid) .

Biological Activity

The compound 4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid is a complex organic molecule with potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C50H77NO5
  • Molecular Weight : 772.15 g/mol
  • SMILES Notation : CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCC(CO)COC(c1ccccc1)(c2ccc(OC)cc2)c3ccc(OC)cc3

The structure features multiple aromatic rings and functional groups that may contribute to its biological activity.

Antitumor Activity

Research indicates that derivatives of 4-oxobutanoic acids exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The presence of methoxyphenyl groups may enhance these effects by increasing lipophilicity and cellular uptake.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activities. The sulfonamide moiety in this compound may play a crucial role in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways related to cell growth and inflammation.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies on similar compounds have reported IC50 values indicating effective inhibition of tumor cell lines, suggesting potential for further development as anticancer agents.
  • Inflammation Models : Animal studies using related compounds have shown reduced edema and lower levels of inflammatory markers, supporting their use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in edema
Enzyme InhibitionModulation of inflammatory enzymes

Q & A

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and may cause skin/eye irritation . Researchers should:

  • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid dust formation; employ local exhaust ventilation.
  • Store in a cool, dry, well-ventilated area, away from incompatible substances.
  • Implement emergency protocols for spills (e.g., absorb with inert material, avoid water jets) .

Q. What are the recommended synthetic strategies for this compound?

Synthesis involves multi-step organic reactions, including:

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites (e.g., hydroxyl or carboxyl groups).
  • Coupling reactions : Suzuki-Miyaura cross-coupling for introducing aryl groups (e.g., bis(4-methoxyphenyl) via 4-methoxyphenylboronic acid) .
  • Sulfonylation : Ethylsulfonyl groups can be introduced via sulfonic acid chlorides.
  • Final purification via flash chromatography (e.g., PE/EtOAc gradients) or recrystallization .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical techniques :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
    • NMR : ¹H and ¹³C NMR to verify functional groups (e.g., methoxy protons at δ 3.8 ppm, sulfonyl signals at δ 3.1–3.3 ppm) .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion).

Advanced Research Questions

Q. How does structural modification of the methoxy groups impact biological activity?

Comparative studies with analogs (e.g., replacing methoxy with fluorine or hydroxy groups) reveal:

  • Electron-withdrawing substituents (e.g., -F) increase metabolic stability but may reduce solubility.
  • Bulkier groups (e.g., heptyloxy) enhance lipophilicity, affecting membrane permeability .
  • SAR assays : Test modified analogs in enzyme inhibition or cell-based assays to quantify activity shifts .

Q. What experimental approaches can resolve contradictions in reported toxicity data?

  • In vitro assays : Use hepatic microsomes to study metabolic pathways and identify toxic metabolites.
  • Dose-response studies : Conduct acute toxicity tests in rodent models (OECD Guideline 423) to clarify LD₅₀ values .
  • Computational modeling : Predict toxicity via QSAR models (e.g., EPA’s TEST software) .

Q. How does this compound interact with biomolecular targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD values).
  • Molecular docking : Use software like AutoDock to predict binding poses with active sites.
  • Cellular assays : Monitor downstream effects (e.g., cAMP levels, phosphorylation) in relevant cell lines .

Q. What are the degradation pathways under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) or pH 12 (NaOH) at 40°C for 24 hours; analyze via LC-MS.
    • Oxidative stress : Treat with H₂O₂ to identify sulfone or carboxylic acid derivatives.
    • Thermal degradation : Heat at 80°C for 48 hours; monitor decomposition via TGA/DSC .

Q. What challenges arise in characterizing this compound’s stability in biological matrices?

  • Matrix effects : Plasma proteins may bind the compound, altering bioavailability. Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) for sample cleanup.
  • Photodegradation : Shield samples from light during storage; assess stability under UV/Vis exposure .

Q. How can researchers optimize synthetic yield while minimizing side reactions?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis; use molecular sieves to control moisture .
  • Reaction monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation.

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

  • LogP calculation : Use ChemAxon or MarvinSuite to estimate partition coefficients.
  • pKa prediction : ADMET Predictor or ACD/Labs to identify ionizable groups.
  • Solubility : MOE or Schrödinger’s QikProp for aqueous solubility modeling .

Methodological Notes

  • Safety protocols must align with GHS classifications and institutional guidelines .
  • Synthetic routes should prioritize atom economy and scalability for preclinical studies .
  • Analytical validation requires cross-laboratory reproducibility to ensure data reliability .

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